

Application Notes and Protocols for BAY1143572 (Atuveciclib) in Mouse Xenograft Models

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Compound of Interest

Compound Name: **BAY1143572**

Cat. No.: **B1191584**

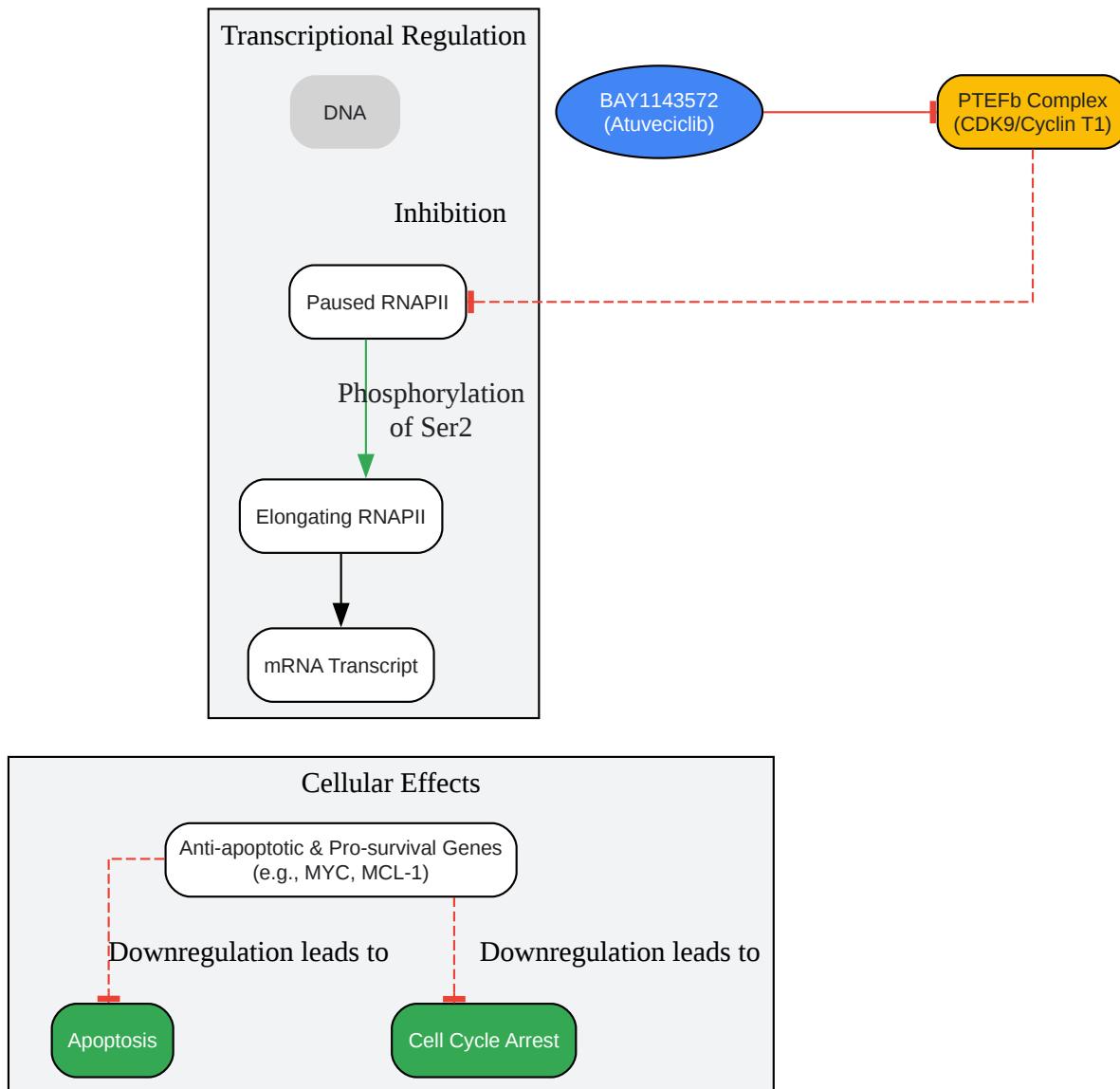
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These application notes provide a comprehensive overview of the *in vivo* application of **BAY1143572** (Atuveciclib), a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (PTEFb)/CDK9, in various mouse xenograft models. The protocols and data presented are intended to guide the design and execution of preclinical efficacy studies.

Mechanism of Action

BAY1143572 selectively targets CDK9, a key component of the PTEFb complex. This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcript elongation.^{[1][2]} In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and MCL-1. By inhibiting CDK9, **BAY1143572** prevents RNAPII-mediated transcription of these key oncogenes, leading to cell cycle arrest and apoptosis in tumor cells.^[3]



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Figure 1: Mechanism of action of **BAY1143572** (Atuveciclib).

Data Presentation: In Vivo Efficacy of BAY1143572

The following table summarizes the quantitative data from various mouse xenograft models treated with **BAY1143572**.

| Cancer Type | Xenograft Model (Cell Line) | Dosing Regimen | Key Outcomes | Reference(s) |
|--------------------------------------|-----------------------------|--|---|--------------|
| Acute Myeloid Leukemia (AML) | MOLM-13 | 6.25 mg/kg, p.o., q.d. | T/C Ratio: 0.64 | [4] |
| MOLM-13 | | 12.5 mg/kg, p.o., q.d. | T/C Ratio: 0.49 (p<0.001) | [4] |
| MOLM-13 | | 20 mg/kg, p.o., q.d. | Dose-dependent antitumor efficacy | [4] |
| MOLM-13 | | 25 mg/kg, p.o., q.d. | Dose-dependent antitumor efficacy, well-tolerated | [4] |
| MOLM-13 | | 25 or 35 mg/kg, p.o., 3 days on/2 days off | Intermittent dosing schedule | [4] |
| Hepatocellular Carcinoma (HCC) | HuH7 | Not specified | Significantly slower tumor growth compared to vehicle | [3] |
| Esophageal Adenocarcinoma | FLO-1, SKGT4 | Not specified | Enhanced radiation-induced tumor regression | [5] |
| Triple-Negative Breast Cancer (TNBC) | General Model | Not specified | Preclinical rationale for CDK9 inhibition exists | [6][7] |
| Lymphoma (MYC+) | General Model | Not specified | Preclinical rationale for CDK9 inhibition | [3] |

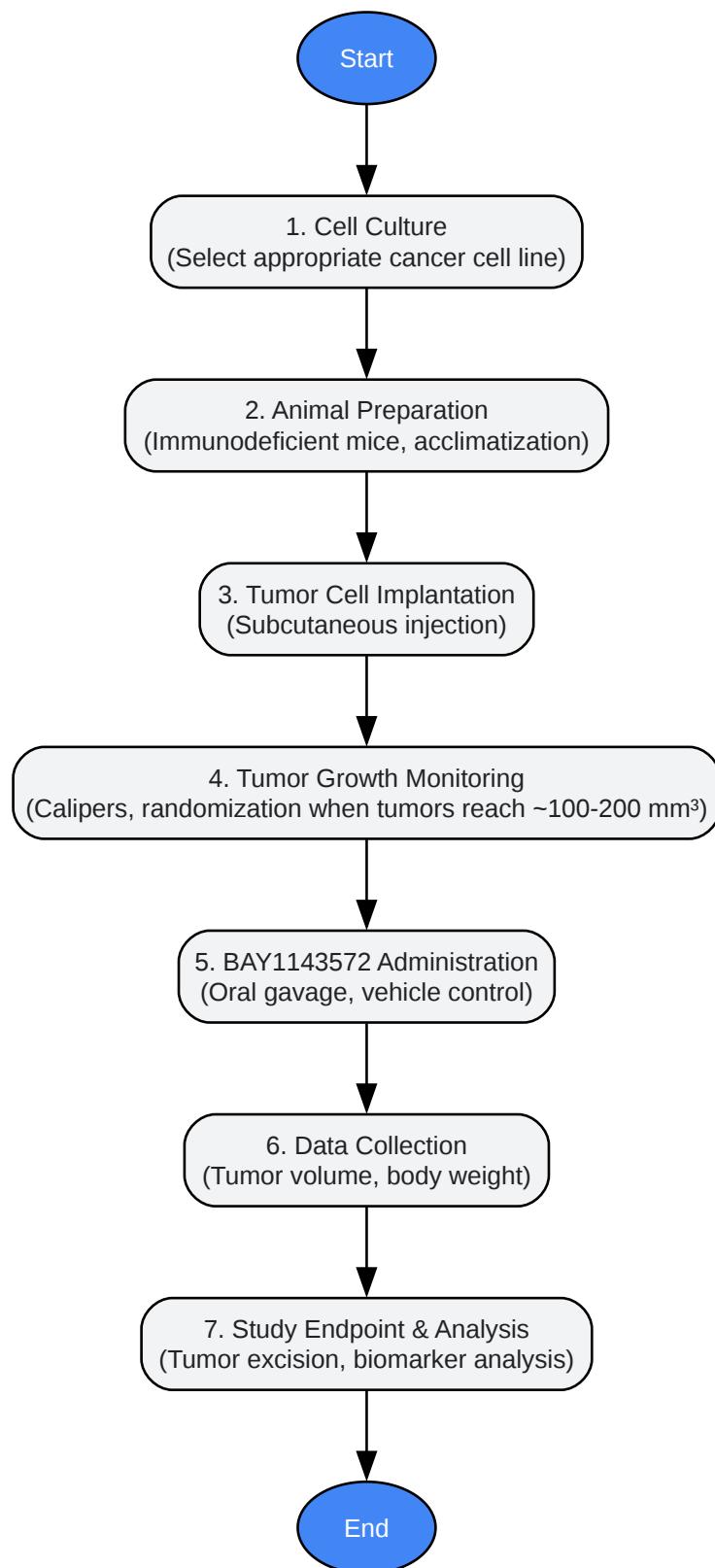
in MYC-driven
lymphomas

Abbreviations: p.o. - per os (oral administration); q.d. - quaque die (once daily); T/C Ratio - Treatment/Control Ratio.

Experimental Protocols

The following are detailed protocols for establishing and utilizing mouse xenograft models to evaluate the efficacy of **BAY1143572**.

General Experimental Workflow



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Figure 2: General workflow for a xenograft study.

Cell Culture and Preparation

- Cell Line Selection: Choose a cancer cell line with known sensitivity to CDK9 inhibition or high expression of MYC. Examples include MOLM-13 (AML), HuH7 (HCC), FLO-1 (Esophageal), and various TNBC and Lymphoma cell lines.
- Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.
- Cell Harvesting: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and perform a cell count. Ensure cell viability is >95%.

Xenograft Model Establishment

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks.
- Acclimatization: Allow mice to acclimatize for at least one week before any procedures.
- Tumor Cell Implantation:
 - Resuspend the prepared cells in a sterile solution (e.g., PBS or a 1:1 mixture of media and Matrigel).
 - Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells (in a volume of 100-200 µL) into the flank of each mouse.

Drug Formulation and Administration

- Formulation: Prepare **BAY1143572** in a suitable vehicle for oral administration. A common vehicle is 0.5% methylcellulose in water.
- Dosing: Based on preclinical data, effective doses in mice range from 6.25 mg/kg to 25 mg/kg administered daily.^[4] Intermittent schedules such as 3 days on, 2 days off have also been explored.^[4]
- Administration: Administer the formulated drug and vehicle control to the respective groups via oral gavage.

Efficacy Evaluation

- Tumor Growth Measurement: Monitor tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. [\[8\]](#)[\[9\]](#)
- Body Weight: Measure the body weight of the mice regularly as an indicator of toxicity.
- Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), or after a specified treatment duration.
- Tumor Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as pharmacodynamic biomarker assessment (e.g., levels of p-RNAPII, MYC, and MCL-1).

Specific Protocols for Different Xenograft Models

Acute Myeloid Leukemia (AML) - MOLM-13 Xenograft Model

- Cell Implantation: Subcutaneously inject 2×10^6 MOLM-13 cells into the flank of female NMRI nu/nu or NOD/SCID mice.[\[4\]](#)
- Treatment Initiation: Begin treatment when tumors reach an average size of 23-38 mm².[\[4\]](#)
- Dosage: Administer **BAY1143572** orally at doses ranging from 6.25 to 25 mg/kg once daily. [\[4\]](#)

Hepatocellular Carcinoma (HCC) - HuH7 Xenograft Model

- Cell Implantation: Subcutaneously inject 5×10^6 HuH7 cells mixed with Matrigel into the flank of BALB/c nude mice.
- Treatment Initiation: Start treatment when tumors are palpable and have reached a volume of approximately 100 mm³.

- Dosage: While specific doses for **BAY1143572** in this model are not detailed in the provided search results, a starting point could be the dosages used in the AML model, with adjustments based on tolerability and efficacy.

Triple-Negative Breast Cancer (TNBC) Xenograft Model

- Cell Line Selection: Use established TNBC cell lines such as MDA-MB-231.
- Cell Implantation: Orthotopically implant 1×10^6 to 5×10^6 cells into the mammary fat pad of female immunodeficient mice.
- Treatment Initiation: Begin treatment when tumors are established (e.g., $100-150 \text{ mm}^3$).
- Dosage: A starting dose of 20-25 mg/kg daily by oral gavage can be considered, based on effective doses in other models.

Lymphoma (MYC-driven) Xenograft Model

- Cell Line Selection: Use a MYC-amplified lymphoma cell line (e.g., from Diffuse Large B-cell Lymphoma).
- Cell Implantation: Subcutaneously inject 5×10^6 to 10×10^6 cells into the flank of immunodeficient mice.
- Treatment Initiation: Initiate treatment when tumors reach a volume of $100-200 \text{ mm}^3$.
- Dosage: An oral daily dose of 20-25 mg/kg can be used as a starting point for efficacy studies.

Concluding Remarks

BAY1143572 has demonstrated significant preclinical antitumor activity in various xenograft models, particularly in hematological malignancies like AML. Its mechanism of action, targeting transcriptional addiction, provides a strong rationale for its evaluation in other cancers heavily reliant on oncogenes like MYC. The protocols outlined here provide a framework for researchers to conduct *in vivo* studies to further explore the therapeutic potential of this selective CDK9 inhibitor. Careful consideration of the specific tumor model, dosing regimen, and endpoints will be crucial for successful preclinical evaluation.

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